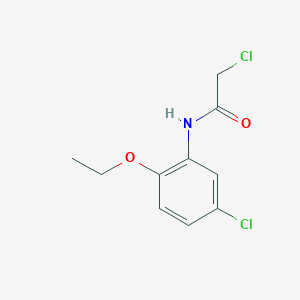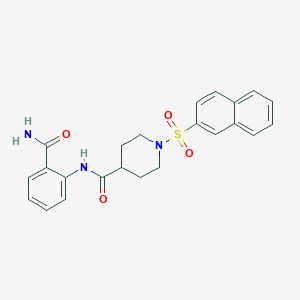
2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide, also known as CEPA, is a chemical compound that has been widely studied for its potential applications in the field of medicine. CEPA belongs to the class of chloroacetamides and has been shown to possess a variety of biological activities.
Mécanisme D'action
The exact mechanism of action of 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide is not fully understood, but it has been shown to act through multiple pathways. 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been shown to possess anti-cancer and anti-inflammatory properties. 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide has been shown to possess a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the production of pro-inflammatory cytokines. In addition, 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess a variety of biological activities. However, 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide also has some limitations for lab experiments. It has been shown to possess low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the study of 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide. One area of interest is the development of new drugs based on the structure of 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide. 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide has been shown to possess a variety of biological activities that make it a promising candidate for the development of new drugs. Another area of interest is the study of the mechanism of action of 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide. The exact mechanism of action of 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide is not fully understood, and further research is needed to elucidate its molecular targets. Finally, the study of the physiological effects of 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide in animal models and humans is an important area of future research.
Méthodes De Synthèse
2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide can be synthesized through a multi-step process starting from 2-ethoxyaniline. The first step involves the reaction of 2-ethoxyaniline with chloroacetyl chloride in the presence of a base to form 2-chloro-N-(2-ethoxyphenyl)acetamide. This intermediate is then reacted with 5-chloro-2-nitrobenzoyl chloride in the presence of a base to form 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide.
Applications De Recherche Scientifique
2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide has been shown to possess a variety of biological activities that make it a promising candidate for the development of new drugs. It has been studied for its potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases. 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-2-15-9-4-3-7(12)5-8(9)13-10(14)6-11/h3-5H,2,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRQOZQXIJXDHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate](/img/structure/B7456115.png)

![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B7456129.png)
![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-benzimidazole](/img/structure/B7456136.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7456151.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B7456161.png)
![N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7456169.png)
![[2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 4-methylsulfonylbenzoate](/img/structure/B7456180.png)

![N-(2,5-dimethoxyphenyl)-2-[[4-(4-fluorophenyl)-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7456207.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7456212.png)